molecular formula C13H15BrO3 B14414024 4-(5-Bromo-6-oxohexan-3-yl)benzoic acid CAS No. 80576-79-0

4-(5-Bromo-6-oxohexan-3-yl)benzoic acid

Cat. No.: B14414024
CAS No.: 80576-79-0
M. Wt: 299.16 g/mol
InChI Key: WWSVWEIVFOLBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-6-oxohexan-3-yl)benzoic acid is a brominated synthetic intermediate intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic use. This compound features a benzoic acid moiety linked to a brominated oxohexanyl chain, a structure that may be utilized in organic synthesis and medicinal chemistry research. Researchers may employ it as a building block for the construction of more complex molecules or in the study of structure-activity relationships. The bromo substituent offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, while the carboxylic acid group allows for amide formation or salt preparation. Please consult the product's Certificate of Analysis for specific data on purity, structure, and handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80576-79-0

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

4-(5-bromo-6-oxohexan-3-yl)benzoic acid

InChI

InChI=1S/C13H15BrO3/c1-2-9(7-12(14)8-15)10-3-5-11(6-4-10)13(16)17/h3-6,8-9,12H,2,7H2,1H3,(H,16,17)

InChI Key

WWSVWEIVFOLBST-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C=O)Br)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 5 Bromo 6 Oxohexan 3 Yl Benzoic Acid and Its Analogues

Retrosynthetic Analysis and Disconnection Pathways for the 4-(5-Bromo-6-oxohexan-3-yl)benzoic Acid Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of logical disconnections. For this compound, several disconnection pathways can be envisioned.

A primary disconnection can be made at the C-C bond connecting the aliphatic side chain to the benzoic acid ring. This suggests a Friedel-Crafts acylation or a related coupling reaction, identifying a para-substituted benzoic acid derivative and a functionalized hexane (B92381) chain as key synthons.

Further disconnection of the side chain reveals two critical bond formations: the C-C bond at the C3 branching point and the C-Br bond at the C5 position. The α-bromo ketone functionality can be introduced late in the synthesis via regioselective bromination of a precursor ketone. The branched hexane chain itself can be disconnected via an aldol (B89426) or Michael-type reaction, suggesting simpler carbonyl compounds and nucleophiles as starting points.

Plausible Retrosynthetic Pathways:

Pathway A: Disconnection of the aryl-alkyl bond, suggesting a Friedel-Crafts reaction between a benzoic acid derivative and a suitable acyl halide or anhydride.

Pathway B: Disconnection alpha to the ketone, pointing towards an enolate alkylation strategy.

Pathway C: Disconnection at the C3-C4 bond of the hexane chain, suggesting a conjugate addition (Michael reaction) to an α,β-unsaturated ketone.

These analyses highlight the need for robust methods for para-substitution on a benzene (B151609) ring, construction of a branched aliphatic chain, and selective functionalization (bromination and oxidation).

Forward Synthesis Approaches to the Benzoic Acid Core and Para-Substitution Introduction

The synthesis of the para-substituted benzoic acid core is a foundational step. Various methods exist for introducing substituents at the para-position of benzoic acid. A common strategy involves the oxidation of a para-substituted toluene (B28343) derivative. For instance, 4-bromotoluene (B49008) can be oxidized to 4-bromobenzoic acid using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation processes. google.comresearchgate.net One patented method describes the liquid phase catalytic oxidation of parabromotoluene using oxygen in the presence of a cobalt acetate (B1210297) and manganese acetate catalyst, achieving high yields and purity. google.com

Starting MaterialReagents and ConditionsProductYieldReference
p-Toluene derivative1. KMnO4, H2O, heat; 2. H3O+p-Substituted benzoic acidVariableGeneral Knowledge
ParabromotolueneO2, Co(OAc)2, Mn(OAc)2, glacial acetic acid, 75-85°C4-Bromobenzoic acid>98% google.com
5-R-3-tolyl-1,2,4-oxadiazolesAir, Co(OAc)2, NaBr, AcOH, 95°C4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids75-94% researchgate.net

Construction of the C3-Branched Hexane Chain with a Terminal Ketone Moiety

Building the C3-branched hexane chain requires strategic C-C bond formation. One effective approach is the Michael addition of an organocuprate reagent to an α,β-unsaturated ketone. For example, the addition of a propyl cuprate (B13416276) to methyl vinyl ketone would establish the initial carbon skeleton, which could then be further elaborated.

Alternatively, aldol condensation reactions provide a powerful tool for constructing such frameworks. The reaction between propanal and a suitable ketone enolate could form the core of the hexane chain, with subsequent functional group manipulations to install the terminal ketone.

The introduction of a bromine atom specifically at the C5 position, which is alpha to the terminal ketone (C6-oxo), is a critical transformation. This regioselectivity can be achieved through the bromination of a ketone enol or enolate. N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of ketones, often catalyzed by acid or light. tandfonline.com The reaction proceeds via an enol intermediate, and for an unsymmetrical ketone like the precursor to the target molecule, the more substituted enol (thermodynamic enol) or less substituted enol (kinetic enol) can be formed, potentially leading to a mixture of products. However, in the case of a terminal methyl ketone, bromination typically occurs selectively at the methyl position under acidic conditions.

Using a bromide/bromate couple (e.g., NaBr/NaBrO3) in an aqueous acidic medium presents an alternative method for regioselective α-bromination of ketones. rsc.org This approach is considered a greener alternative to using liquid bromine. rsc.org

Table of Bromination Reagents:

Reagent Conditions Substrate Selectivity Reference
N-Bromosuccinimide (NBS) Montmorillonite K-10 clay, methanol, 60-65°C Aralkyl Ketones α-Bromination tandfonline.comtandfonline.com
NaBr/NaBrO3 Aqueous acidic medium Ketones α-Bromination rsc.org
Bromodimethylsulfonium bromide Dichloromethane 1,3-Keto esters α-Monobromination organic-chemistry.org

The terminal oxo group is a key feature of the molecule. This functionality can be introduced at various stages of the synthesis. If the synthesis begins with a precursor already containing a ketone, this section is integrated with section 2.2.1. However, a common strategy involves the oxidation of a corresponding secondary alcohol. This alcohol can be generated, for example, through the hydroboration-oxidation of a terminal alkene or by the addition of an organometallic reagent to an aldehyde.

A variety of oxidizing agents can be employed for the alcohol-to-ketone transformation, including chromium-based reagents (e.g., PCC, PDC), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Stereoselective Synthesis for Chiral Control at the Hexane Chain Branching Point

The C3 carbon of the hexane chain in this compound is a stereocenter. Achieving control over its absolute configuration is crucial for synthesizing enantiomerically pure compounds. Several strategies can be employed for stereoselective synthesis.

One approach involves the use of chiral catalysts. For instance, a chiral primary amine can catalyze an asymmetric retro-Claisen reaction to produce chiral β,β-diaryl-α-branched ketones with excellent stereoselectivities. acs.org While the target molecule is not β,β-diaryl, the principle of using chiral organocatalysts to set stereocenters alpha to a carbonyl group is broadly applicable. Similarly, catalytic methods for the enantioselective synthesis of α-quaternary ketones from simple carboxylic acid starting materials have been developed, demonstrating the potential for controlling complex stereocenters. unc.edu

Another strategy is substrate-controlled synthesis, where a chiral starting material is used to direct the stereochemistry of subsequent reactions. For example, starting with a chiral building block derived from the chiral pool (e.g., amino acids, terpenes) can establish the desired stereocenter early in the synthesis.

Radical-induced stereospecific 1,2-migration using vinyl boron ate complexes derived from enantioenriched secondary alkyl pinacolboronic esters offers a novel method for preparing α-chiral ketones with excellent enantiopurity. nih.gov

Summary of Stereoselective Methods:

Method Key Features Potential Application Reference
Chiral Primary Amine Catalysis Asymmetric retro-Claisen reaction Construction of α-branched ketones acs.org
Radical Polar Crossover Stereospecific 1,2-migration of chiral alkyl groups Synthesis of α-chiral ketones nih.gov
Catalytic Acyl Substitution In situ formed chiral allylic nucleophiles Synthesis of α-quaternary ketones and aldehydes unc.edu

Functional Group Interconversions and Advanced Derivatization Techniques

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meub.edu For this compound and its intermediates, FGI provides pathways for creating a diverse range of analogues.

The carboxylic acid group is a versatile handle for derivatization. It can be converted to:

Esters: Via Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

Amides: By converting the carboxylic acid to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine.

Alcohols: Through reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The ketone (oxo) group can also be modified:

Secondary Alcohol: Reduction with milder reducing agents like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone without affecting the carboxylic acid.

Alkene: Via the Wittig reaction, allowing for the extension of the carbon chain.

Amine: Through reductive amination, which involves forming an imine followed by reduction.

The bromo group on the aliphatic chain is susceptible to nucleophilic substitution, enabling the introduction of various other functionalities such as hydroxyl, azido, or cyano groups, further expanding the library of accessible analogues. These transformations are fundamental for exploring structure-activity relationships in medicinal chemistry contexts. researchgate.netsolubilityofthings.com

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group on the benzoic acid ring is a versatile handle for a wide range of chemical transformations. These modifications are fundamental for altering the physicochemical properties of the molecule, such as solubility, and for creating covalent linkages to other molecules.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton, improve cell permeability in drug candidates, or prepare for subsequent reactions. Standard methods include Fischer esterification with an alcohol under acidic catalysis or alkylation of the carboxylate salt with an alkyl halide. The latter is often preferred under milder conditions to avoid potential side reactions involving the other functional groups.

Amidation: The formation of an amide bond is one ofthe most important reactions in medicinal chemistry. youtube.comresearchgate.net Direct condensation of the carboxylic acid with a primary or secondary amine can be achieved using a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation under mild conditions, which are compatible with the ketone and alkyl bromide moieties. researchgate.net

Reduction: The carboxylic acid can be reduced to a primary (benzylic) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation significantly alters the molecule's polarity and hydrogen bonding capabilities. However, the high reactivity of LiAlH4 means that it will also reduce the ketone moiety. Therefore, chemoselective reduction of the carboxylic acid would require a protection strategy for the ketone or the use of alternative reagents like borane (B79455) (BH3), which can show selectivity for carboxylic acids over other carbonyls under specific conditions. imperial.ac.uk

The following table summarizes key transformations of the carboxylic acid group in this compound.

TransformationReagents and ConditionsProduct
Esterification CH₃I, K₂CO₃, AcetoneMethyl 4-(5-bromo-6-oxohexan-3-yl)benzoate
Amidation Benzylamine, HATU, DIPEA, DMF4-(5-Bromo-6-oxohexan-3-yl)-N-benzylbenzamide
Reduction 1. BH₃·THF; 2. H₂O(4-(5-Bromo-6-oxohexan-3-yl)phenyl)methanol

Reactivity and Modifications of the Bromine Substituent (e.g., Cross-Coupling Reactions)

The secondary bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing molecular complexity. The development of catalysts capable of activating unactivated secondary alkyl halides has significantly broadened the scope of these transformations. acs.orgacs.orgnih.gov

Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction couples the alkyl bromide with an organoboron reagent (boronic acid or ester). acs.orgwikipedia.org It is a robust method for forming new carbon-carbon bonds. Recent advances have enabled the successful coupling of secondary alkyl bromides, which was previously a significant challenge. acs.orgresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.

Sonogashira Coupling: This reaction introduces an alkynyl functional group by coupling the alkyl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org The development of nickel-catalyzed systems has also been reported for the Sonogashira coupling of non-activated secondary alkyl bromides. nih.govwikipedia.org

Heck Reaction: The Mizoroki-Heck reaction involves the palladium- or nickel-catalyzed coupling of the alkyl halide with an alkene to form a new, more substituted alkene. acs.orgrsc.orgnih.govwikipedia.org This reaction provides a direct method for alkyl-vinylation.

Nucleophilic Substitution: The bromine atom can also be displaced by various nucleophiles in Sₙ2 reactions. This allows for the introduction of functionalities such as azides (a precursor to amines), cyanides (a precursor to carboxylic acids or amines), and thiols.

Below is a table of representative cross-coupling reactions for the bromine substituent.

ReactionCoupling PartnerCatalyst System (Example)Product
Suzuki-Miyaura Coupling Phenylboronic acidNiCl₂(glyme), trans-N,N'-dimethyl-1,2-cyclohexanediamine4-(6-Oxo-5-phenylhexan-3-yl)benzoic acid
Sonogashira Coupling PhenylacetyleneNi(cod)₂, Ligand4-(6-Oxo-5-phenylethynylhexan-3-yl)benzoic acid
Heck Reaction StyrenePd(OAc)₂, dppf4-(6-Oxo-5-styrylhexan-3-yl)benzoic acid
Cyanation Sodium CyanideDMSO4-(5-Cyano-6-oxohexan-3-yl)benzoic acid

Manipulation and Transformation of the Ketone Moiety

The ketone functionality offers numerous possibilities for synthetic elaboration. Chemoselective manipulation of the ketone in the presence of the carboxylic acid and alkyl bromide is crucial.

Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). wikipedia.org This reagent is highly selective for aldehydes and ketones and will not reduce the carboxylic acid or the alkyl bromide under standard conditions. youtube.com This transformation introduces a new stereocenter, and stereoselective reductions can be achieved using chiral reducing agents like the Corey-Bakshi-Shibata (CBS) catalyst. libretexts.org

Wittig Reaction: The Wittig reaction provides an efficient method for converting the ketone into an alkene. wikipedia.orglumenlearning.comlibretexts.org A phosphorus ylide (Wittig reagent) reacts with the ketone to form a carbon-carbon double bond. The Wittig reaction is compatible with a wide range of functional groups, including esters and alkyl halides, making it suitable for this substrate. wikipedia.orglibretexts.org

Grignard and Organolithium Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the ketone to form a tertiary alcohol. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com However, these reagents are also strong bases and will be quenched by the acidic proton of the carboxylic acid. masterorganicchemistry.comstackexchange.com Therefore, the carboxylic acid must be protected, for instance as an ester, before the addition of the organometallic reagent.

The table below outlines these key transformations of the ketone moiety.

Process Optimization and Scalability Studies for Synthetically Demanding Benzoic Acid Derivatives

The transition from laboratory-scale synthesis to large-scale production of complex molecules like this compound and its analogues presents significant challenges. Process optimization is critical to ensure safety, efficiency, cost-effectiveness, and sustainability. researchgate.netnih.gov

For multi-step syntheses, the integration of individual reaction steps into a "telescoped" or continuous flow process is a key strategy. nih.govnih.govmtak.hu Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and real-time monitoring. researchgate.netacs.org

Automated optimization platforms, which use algorithms to explore a defined experimental design space, can rapidly identify optimal reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) with a minimal number of experiments. researchgate.netnih.gov These systems are often coupled with Process Analytical Technology (PAT), such as inline NMR, IR, or HPLC, to provide real-time data on reaction progress and purity. nih.gov

The scalability of the key transformations discussed, particularly the cross-coupling reactions, is a major consideration. Challenges include catalyst deactivation, product inhibition, and the management of potentially toxic heavy metal residues. acs.org The development of robust and recyclable catalysts, as well as processes that operate in more environmentally benign solvents, are active areas of research aimed at improving the sustainability of pharmaceutical and fine chemical manufacturing. acs.orgst-andrews.ac.uk

Key parameters and technologies for process optimization are summarized in the table below.

Parameter for OptimizationTechnology/StrategyBenefit
Reaction Yield & Selectivity Automated closed-loop optimization, Design of Experiments (DoE)Rapid identification of optimal conditions, reduced waste. researchgate.net
Process Safety & Efficiency Continuous Flow ChemistryMinimized reaction volumes, superior heat transfer, potential for telescoping steps. nih.govmtak.hu
Real-Time Process Control Process Analytical Technology (PAT) (e.g., inline NMR, IR)Immediate feedback on reaction performance, improved quality control. nih.gov
Sustainability Green solvents, catalyst recycling, telescoped reactionsReduced Process Mass Intensity (PMI), less environmental impact. researchgate.netacs.org
Scalability Robust catalyst development, continuous processingConsistent product quality from lab to plant scale, improved throughput. acs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 5 Bromo 6 Oxohexan 3 Yl Benzoic Acid

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Conformational Analysis through Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule's covalent bonds and their relative orientations. By analyzing the vibrational modes, significant insights into the conformational isomers of 4-(5-Bromo-6-oxohexan-3-yl)benzoic acid can be obtained. The flexible hexanoyl chain allows for multiple rotational conformers, each with a unique vibrational signature.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the vibrational frequencies for different stable conformers. The primary vibrational modes of interest for this molecule include the carbonyl (C=O) stretching of both the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, C-Br stretching, and various bending and stretching modes of the aromatic ring and the aliphatic chain.

Comparison of the experimentally obtained IR and Raman spectra with theoretically predicted spectra allows for the identification of the dominant conformer or mixture of conformers present under the conditions of analysis. For instance, the precise frequency of the C=O stretching vibrations can be sensitive to the local electronic environment, which is influenced by the molecule's three-dimensional arrangement. Similarly, the C-Br stretching frequency can vary depending on the gauche or anti-conformation of the adjacent carbon-carbon bonds.

Table 1: Predicted Characteristic Vibrational Frequencies for Conformational Analysis of this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Notes
O-H Stretch Carboxylic Acid 3300 - 2500 (broad) Characteristic broad peak due to hydrogen bonding in dimers.
C-H Stretch (Aromatic) Benzoic Acid 3100 - 3000
C-H Stretch (Aliphatic) Hexanoyl Chain 2960 - 2850
C=O Stretch Carboxylic Acid 1710 - 1680 Position sensitive to dimerization.
C=O Stretch Ketone 1725 - 1705 Frequency can shift based on the proximity of the bromine atom.
C=C Stretch Aromatic Ring 1600 - 1450 A series of peaks characteristic of the benzene (B151609) ring.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The chromophores in this compound are the benzoic acid moiety and the carbonyl group of the ketone.

The benzoic acid portion contains a π-electron system that gives rise to strong π → π* transitions, typically observed in the ultraviolet region. The substitution pattern on the benzene ring influences the exact wavelength of maximum absorbance (λmax). The carboxylic acid group itself acts as a chromophore and an auxochrome, modifying the absorption of the benzene ring.

The ketone's carbonyl group exhibits a weak n → π* transition at a longer wavelength, often in the range of 270-300 nm. The intensity of this absorption, represented by the molar absorptivity (ε), is typically low. The presence of a bromine atom on the α-carbon to the carbonyl can induce a slight bathochromic (red) shift in the n → π* transition.

By analyzing the λmax and ε values, the electronic structure of the molecule can be confirmed. The spectrum would be expected to be a composite of the absorptions from both the aromatic and ketonic chromophores.

Table 2: Expected Electronic Absorption Data for this compound in a Non-polar Solvent

Electronic Transition Chromophore Expected λmax (nm) Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π* Benzoic Acid ~ 230 - 250 > 10,000
π → π* Benzoic Acid ~ 270 - 285 ~ 1,000

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide a definitive map of electron density, from which the molecular and supramolecular structure of this compound can be elucidated.

This technique would unambiguously determine:

Molecular Connectivity: Confirming the covalent bonding framework.

Bond Lengths and Angles: Providing precise measurements for all bonds and angles within the molecule.

Conformation: Revealing the specific solid-state conformation of the flexible hexanoyl chain.

Stereochemistry: Defining the relative and absolute stereochemistry if chiral centers are present.

Supramolecular Assembly: Detailing the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. A key feature to observe would be the hydrogen-bonded dimer formation between the carboxylic acid groups of adjacent molecules, a common motif for this functional group.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Description Hypothetical Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
a (Å) Unit cell dimension. 10.5
b (Å) Unit cell dimension. 8.2
c (Å) Unit cell dimension. 15.1
β (°) Unit cell angle. 98.5
V (ų) Volume of the unit cell. 1285
Z Number of molecules per unit cell. 4

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallography experiment.

Computational and Theoretical Chemistry Investigations on 4 5 Bromo 6 Oxohexan 3 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure, Energetics, and Stability (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of 4-(5-bromo-6-oxohexan-3-yl)benzoic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. researchgate.net For a molecule like this compound, a functional such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be appropriate for geometry optimization and energy calculations. researchgate.netresearchgate.net These calculations can predict key energetic properties, as illustrated in the hypothetical data below.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory and can provide more accurate results, albeit at a greater computational expense. These methods are valuable for benchmarking DFT results and for calculations where electron correlation effects are particularly important.

Illustrative Energetic Data from Quantum Chemical Calculations:

ParameterHypothetical ValueDescription
Total Electronic Energy -2345.67 HartreeThe total energy of the molecule in its ground electronic state.
Zero-Point Vibrational Energy 150.23 kcal/molThe vibrational energy of the molecule at 0 Kelvin.
Enthalpy of Formation -120.5 kcal/molThe change in enthalpy when the molecule is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation -95.8 kcal/molThe change in Gibbs free energy when the molecule is formed from its constituent elements in their standard states.

These calculations would reveal the inherent stability of the molecule and provide a foundation for understanding its thermodynamic properties.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hexanoyl chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and to understand the energy barriers between them.

A systematic conformational search can be performed by rotating the single bonds in the aliphatic chain and calculating the energy of each resulting conformer. This process maps out the potential energy surface (PES) of the molecule. The results of such an analysis would identify the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase or in non-polar solvents, as well as other low-energy local minima. nih.govresearchgate.net

Hypothetical Conformational Energy Profile:

ConformerRelative Energy (kcal/mol)Dihedral Angle (Cα-Cβ-Cγ-Cδ)Description
Global Minimum 0.00178.5°The most stable, extended-chain conformation.
Local Minimum 1 1.2565.2°A gauche conformation with a bend in the alkyl chain.
Local Minimum 2 2.10-68.9°Another gauche conformation.
Transition State 5.50120.0°The energy barrier for rotation between the global and local minima.

Understanding the conformational landscape is crucial, as different conformers can exhibit different chemical reactivity and biological activity.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvation Effects

While quantum chemical calculations are often performed in the gas phase, the behavior of this compound in solution is of significant practical interest. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule in the presence of solvent molecules over time.

In an MD simulation, the molecule and a large number of solvent molecules (e.g., water, ethanol) are placed in a simulation box. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. This allows for the study of:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Conformational Dynamics: How the molecule's conformation changes over time in solution.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carboxylic acid group and protic solvents.

The Polarizable Continuum Model (PCM) can also be used in conjunction with DFT to study the influence of a solvent on the reactivity parameters of the molecule. researchgate.net

Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated. semanticscholar.org These theoretical frequencies are often scaled to account for anharmonicity and to improve agreement with experimental data. semanticscholar.org This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted shifts can be invaluable for interpreting complex NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net

Illustrative Predicted Spectroscopic Data:

Spectroscopic TechniquePredicted ParameterHypothetical ValueAssignment
IR Vibrational Frequency1720 cm⁻¹C=O stretch of the carboxylic acid
¹H NMR Chemical Shift8.1 ppmAromatic proton ortho to the carboxylic acid
¹³C NMR Chemical Shift168.5 ppmCarbonyl carbon of the carboxylic acid
UV-Vis Absorption Maximum (λmax)245 nmπ → π* transition of the benzoic acid chromophore

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. researchgate.net

HOMO: Represents the ability of the molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of the molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Chemical reactivity descriptors , derived from the electronic structure, provide quantitative measures of reactivity:

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential around the molecule, which indicates regions of positive and negative charge. This helps to identify sites for electrophilic and nucleophilic attack.

Fukui Functions: These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most reactive sites for nucleophilic and electrophilic attack, respectively.

Hypothetical Frontier Orbital Data:

ParameterHypothetical Value (eV)
HOMO Energy -6.8
LUMO Energy -1.5
HOMO-LUMO Gap 5.3

Modeling of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures for proposed reaction steps and calculating the activation energies. By mapping out the entire reaction pathway, from reactants to products via transition states, the most favorable reaction mechanism can be determined.

For example, one could model the mechanism of a nucleophilic substitution reaction at the carbon atom bearing the bromine atom, or the esterification of the carboxylic acid group. These calculations would provide insights into the reaction kinetics and the factors that influence the reaction outcome.

Advanced Research Applications and Methodological Contributions of 4 5 Bromo 6 Oxohexan 3 Yl Benzoic Acid and Its Derivatives

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural features of 4-(5-Bromo-6-oxohexan-3-yl)benzoic acid make it a versatile intermediate in the synthesis of more complex organic molecules. The presence of a carboxylic acid group on a benzene (B151609) ring is a common feature in many pharmaceutical compounds and other functional organic materials. khanacademy.orgijcrt.orggoogle.com The synthesis of such complex molecules often relies on the strategic modification of precursor molecules like substituted benzoic acids. khanacademy.orgyoutube.com

The synthetic utility of this compound is enhanced by its other functional groups. The ketone group can be a site for various nucleophilic addition or condensation reactions, allowing for the extension of the carbon skeleton. The bromine atom can be substituted through various cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This multi-functional nature allows for a stepwise and controlled approach to building molecular complexity. For instance, the carboxylic acid could be protected while reactions are performed at the ketone or the bromine-bearing carbon, and then deprotected for subsequent transformations.

Functional Group Potential Reaction Type Significance in Complex Synthesis
Benzoic AcidEsterification, Amidation, C-H activation nih.govacs.orgIntroduction of diverse functional moieties, linkage to other molecules.
KetoneNucleophilic Addition, Aldol (B89426) Condensation, Wittig ReactionCarbon chain elongation and formation of new stereocenters.
Bromo GroupNucleophilic Substitution, Grignard Reagent Formation, Cross-Coupling ReactionsFormation of new C-C, C-N, or C-O bonds, enabling molecular elaboration.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

In the case of this compound, the long alkyl chain with the bromo and oxo groups would likely influence the packing and self-assembly behavior. These groups could introduce additional intermolecular interactions, such as dipole-dipole or halogen bonding, leading to the formation of unique supramolecular architectures like gels or liquid crystals. nih.govnih.gov The study of how these different non-covalent interactions work in concert is a key area of research in supramolecular chemistry. mpg.desciengine.comrsc.org

Interaction Type Contributing Moiety Potential Supramolecular Outcome
Hydrogen BondingCarboxylic AcidDimer formation, linear chains, sheets. researchgate.netfigshare.com
Aromatic StackingBenzene RingStacked columnar structures. researchgate.net
Dipole-DipoleKetone GroupOrdered packing in the solid state.
Halogen BondingBromo GroupDirectional interactions influencing crystal engineering.

Development as a Mechanistic Probe in Organic Chemistry Studies

Compounds containing specific reactive groups can be used as probes to elucidate the mechanisms of organic reactions. The presence of both a ketone and a bromine atom in this compound could allow it to be used in mechanistic studies. For example, in reactions involving radical intermediates, the bromine atom could act as a handle for trapping or diverting the reaction pathway.

Furthermore, the relative reactivity of the different functional groups can provide insights into the selectivity of a particular reagent or catalyst. For instance, a reaction could be designed to see whether a reagent preferentially reacts with the ketone, the bromine, or the carboxylic acid, thereby providing information about the reagent's chemoselectivity. The Hunsdiecker reaction, which involves the degradation of carboxylic acid salts by halogens, is a classic example where the interplay of these functional groups is crucial. acs.org

Utility in the Design and Synthesis of Advanced Materials (e.g., as a monomer or linker)

The structure of this compound makes it a candidate for use as a monomer in polymerization reactions or as a linker in the synthesis of advanced materials like metal-organic frameworks (MOFs). The carboxylic acid group can be used to form polyesters or polyamides. The bromine atom can be converted into other functional groups that can participate in different types of polymerization, such as atom transfer radical polymerization (ATRP). cmu.eduresearchgate.net

As a linker in MOFs, the benzoic acid group can coordinate to metal centers, while the long chain with the bromo and oxo groups would extend into the pores of the framework. acs.orgresearchgate.netrsc.orgbrieflands.com These functional groups could then be used for post-synthetic modification of the MOF, allowing for the tuning of its properties for applications in gas storage, catalysis, or sensing.

Material Type Role of the Compound Key Functional Group(s) Potential Application
PolymersMonomerCarboxylic Acid, Bromo GroupSpecialty plastics, functional coatings. cmu.eduresearchgate.net
Metal-Organic Frameworks (MOFs)Organic LinkerBenzoic AcidGas separation, catalysis, drug delivery. acs.orgbrieflands.comnih.gov

Contributions to Derivatization Reagent Development for Analytical Chemical Methods

Derivatization is a common technique in analytical chemistry used to improve the chromatographic separation or detection of analytes. Compounds containing bromine are often used as derivatization reagents in liquid chromatography-mass spectrometry (LC-MS) because the characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) makes the derivatized analytes easily identifiable in the mass spectrum. nih.govresearchgate.net

This compound itself, or a derivative thereof, could be developed as a reagent for the derivatization of amines or alcohols. The carboxylic acid would be activated and then reacted with the target analyte to form an amide or ester linkage. The resulting derivative would be readily detectable by LC-MS. Reagents like pentafluorobenzyl bromide are commonly used for this purpose, highlighting the utility of halogenated reagents in enhancing detector response. libretexts.org

Analyte Type Derivatization Reaction Advantage of Bromine
AminesAmide formationCharacteristic isotopic signature for MS detection. nih.govresearchgate.net
AlcoholsEster formationEnhanced chromatographic retention and MS signal.
ThiolsThioester formationImproved volatility and detectability.

Investigation in Biocatalysis as a Substrate or Inhibitor for Carbon-Carbon Hydrolases

Carbon-carbon hydrolases are enzymes that catalyze the cleavage of carbon-carbon bonds through the addition of water. Keto acids are known substrates for some of these enzymes. nih.gov For example, 2-ketocyclohexanecarboxyl-CoA hydrolase is involved in the anaerobic degradation of benzoate. nih.gov The structure of this compound, containing a keto-acid-like moiety, suggests that it could potentially interact with such enzymes, either as a substrate or as an inhibitor.

The presence of the bromine atom could make it an interesting candidate for an inhibitor, as halogenated compounds can sometimes act as irreversible inhibitors by forming a covalent bond with the enzyme's active site. Studying the interaction of this compound with carbon-carbon hydrolases could provide valuable information about the enzyme's mechanism and substrate specificity.

Application as a Ligand or Building Block in Coordination Chemistry and Metal-Organic Frameworks

The benzoic acid group is a common coordinating ligand in the field of coordination chemistry and is frequently used in the construction of metal-organic frameworks (MOFs). researchgate.netrsc.orgbrieflands.comnih.gov The carboxylate can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of a wide variety of coordination polymers with different dimensionalities and topologies.

The use of this compound as a ligand would result in MOFs with pores decorated with the bromo-oxohexanyl chains. These functional groups could impart specific properties to the MOF, such as selective adsorption of certain molecules or catalytic activity. The flexibility of the hexanyl chain could also lead to the formation of dynamic frameworks that can respond to external stimuli.

Metal Ion Potential Coordination Mode Resulting Structure Type
Zinc(II)Bridging Carboxylate3D Framework
Copper(II)Bidentate Chelate2D Layered Structure
Lanthanide(III)Monodentate/BidentateLuminescent MOF

Future Research Directions and Emerging Paradigms for 4 5 Bromo 6 Oxohexan 3 Yl Benzoic Acid Research

Integration of Machine Learning and Artificial Intelligence for Retrosynthetic Planning and Reaction Discovery

Future research could employ AI platforms to propose multiple retrosynthetic routes, evaluating them based on criteria such as step count, cost of starting materials, and predicted reaction yields. These tools can also aid in reaction discovery, identifying novel transformations or optimal conditions for key synthetic steps. For instance, an AI model might suggest a novel conjugate addition or a specific catalytic C-H activation strategy to construct the core structure of the molecule.

Table 1: Hypothetical AI-Proposed Retrosynthetic Routes for 4-(5-Bromo-6-oxohexan-3-yl)benzoic acid

Route Key Disconnection Proposed Precursors Potential Advantages
A C-C bond formation (Michael Addition) 4-vinylbenzoic acid, 3-bromo-2-pentanone Convergent synthesis, readily available starting materials.
B C-C bond formation (Friedel-Crafts Acylation) Benzene (B151609), 5-bromo-3-methyl-6-oxohexanoyl chloride Direct introduction of the side chain, potential for regioselectivity.

| C | Side chain modification | 4-(6-hydroxyhexan-3-yl)benzoic acid | Late-stage bromination and oxidation, potentially milder conditions. |

Exploration of Novel Catalytic Transformations Mediated by the Compound or its Metal Complexes

The functional groups within this compound—the carboxylic acid, the ketone, and the carbon-bromine bond—offer multiple opportunities for catalytic applications. The carboxylic acid group can serve as a ligand for various metal centers, creating novel metal-organic catalysts. These complexes could be investigated for their efficacy in a range of transformations, such as C-H activation, oxidation, or asymmetric catalysis.

Furthermore, the compound itself could potentially act as an organocatalyst. The benzoic acid moiety could participate in Brønsted acid catalysis, while the ketone could be involved in enamine or enol-based catalytic cycles. The presence of the bromine atom also opens the door to catalytic reactions involving radical intermediates or transition metal-catalyzed cross-coupling reactions where the compound acts as a substrate to be further functionalized.

Table 2: Potential Catalytic Applications of this compound and its Derivatives

Catalytic Role Functional Group(s) Involved Potential Reactions Research Focus
Metal Complex Ligand Carboxylic acid, Ketone oxygen Asymmetric hydrogenation, Lewis acid catalysis Synthesis and characterization of metal complexes, screening catalytic activity.
Organocatalyst Carboxylic acid Esterification, Aldol (B89426) reactions Investigating catalytic efficiency and stereoselectivity.

| Catalytic Substrate | Carbon-Bromine bond | Suzuki, Heck, Sonogashira cross-coupling | Development of new functionalized derivatives with applications in materials or medicinal chemistry. |

Development of Advanced Analytical Techniques for Comprehensive Characterization and Quantification

The accurate characterization and quantification of this compound and its potential metabolites or degradation products are crucial for any future application. The presence of a reactive α-keto acid moiety can pose analytical challenges, as these compounds can be unstable during sample processing and analysis. acs.org

Future research should focus on developing robust analytical methods. Advanced mass spectrometry techniques, such as chemical ionization, could be employed to minimize fragmentation and allow for clear differentiation of potential isomers. acs.org For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with fluorescence detection after a derivatization step could provide high sensitivity and selectivity. rsc.org Additionally, computational approaches like Density Functional Theory (DFT) could be used to predict spectroscopic properties and reactivity, aiding in the interpretation of experimental data. researchgate.net

Table 3: Advanced Analytical Techniques for the Study of this compound

Technique Application Anticipated Outcome
LC-MS/MS Quantification in complex matrices High sensitivity and specificity for trace-level detection.
High-Resolution Mass Spectrometry Accurate mass determination Unambiguous molecular formula confirmation.
NMR Spectroscopy (1D and 2D) Structural elucidation Complete assignment of proton and carbon signals, confirmation of connectivity.

| FT-IR and Raman Spectroscopy | Vibrational analysis | Identification of functional groups and comparison with DFT-calculated spectra. |

Design and Synthesis of Chiral Analogues and Investigation of Stereoselective Transformations

The structure of this compound contains a stereocenter at the third carbon of the hexanoyl chain. The synthesis and investigation of its individual enantiomers are of significant interest, as stereochemistry often plays a critical role in the biological activity and material properties of chiral molecules.

Future research should focus on the development of stereoselective synthetic routes to obtain enantiomerically pure forms of the compound. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. researchgate.netunimi.it The investigation of stereoselective transformations, such as the asymmetric reduction of the ketone or nucleophilic substitution at the bromine-bearing carbon, would also be a fruitful area of research. The development of chiral ligands based on the benzoic acid scaffold could also be explored for applications in asymmetric catalysis. mdpi.com

Table 4: Strategies for the Synthesis of Chiral Analogues

Strategy Description Key Considerations
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. Catalyst efficiency, enantiomeric excess, scalability.
Chiral Auxiliary Covalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction, followed by its removal. unimi.it Ease of attachment and removal, diastereoselectivity.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer in a racemic mixture. Enzyme availability and selectivity, separation of enantiomers.

| Chiral Pool Synthesis | Starting from a naturally occurring, enantiomerically pure starting material. | Availability of suitable starting materials. |

Multidisciplinary Research Bridging Organic Synthesis with Advanced Materials Science and Chemical Biology

The unique combination of functional groups in this compound makes it a promising candidate for multidisciplinary research. In materials science, the benzoic acid moiety can be used for the synthesis of polymers, metal-organic frameworks (MOFs), or liquid crystals. The presence of a bromine atom and a ketone offers sites for further functionalization to tune the material's properties. jhu.edubirmingham.ac.uk

In the realm of chemical biology, this compound could serve as a scaffold for the development of novel bioactive molecules or as a tool for studying biological processes. nih.gov The bromo-keto functionality is a common feature in enzyme inhibitors and molecular probes. Future work could involve synthesizing a library of derivatives and screening them for biological activity, for example, as enzyme inhibitors or receptor modulators. universiteitleiden.nl The compound could also be functionalized with fluorescent tags or affinity labels to create probes for chemical biology research.

Table 5: Potential Multidisciplinary Applications

Field Research Direction Potential Outcome
Materials Science Polymer synthesis via the carboxylic acid group. Development of new functional polymers with tailored thermal or optical properties.
Supramolecular Chemistry Formation of self-assembled monolayers or liquid crystals. Creation of ordered molecular architectures for electronic or sensing applications.
Chemical Biology Design of enzyme inhibitors targeting cysteine or serine proteases. Discovery of new therapeutic leads or research tools.

| Drug Discovery | Use as a fragment in fragment-based drug discovery. | Identification of novel scaffolds for drug development. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.